{5-Oxaspiro[3.4]octan-7-yl}methanol
Description
{5-Oxaspiro[3.4]octan-7-yl}methanol is a spirocyclic compound featuring a five-membered oxolane ring fused to a four-membered carbocyclic system, with a hydroxymethyl (-CH₂OH) substituent at the 7-position. Spirocyclic systems like this are valued for their conformational rigidity, which enhances binding specificity in drug design and stabilizes intermediates in organic synthesis .
Properties
IUPAC Name |
5-oxaspiro[3.4]octan-7-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-5-7-4-8(10-6-7)2-1-3-8/h7,9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEVNJGAJHVBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CO2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-Oxaspiro[3.4]octan-7-yl}methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
{5-Oxaspiro[3.4]octan-7-yl}methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield spirocyclic ketones, while reduction can produce various alcohol derivatives .
Scientific Research Applications
{5-Oxaspiro[3.4]octan-7-yl}methanol is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {5-Oxaspiro[3.4]octan-7-yl}methanol involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the context of its use, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares {5-Oxaspiro[3.4]octan-7-yl}methanol to key analogs based on ring size, heteroatom placement, and functional groups. Data is synthesized from patents, supplier catalogs, and research publications referenced in the evidence.
Oxygen-Containing Spiro Analogs
- 2-Oxaspiro[3.5]nonane-7-methanol (CAS 1256546-76-5) Structure: Features a six-membered oxolane ring fused to a five-membered carbocycle (spiro[3.5] system) with a hydroxymethyl group at position 5. Molecular Formula: C₉H₁₆O₂; Molecular Weight: 156.22 g/mol. Key Properties: Higher hydrophilicity due to the larger spiro system (XlogP = 0.6) and a topological polar surface area of 40.5 Ų . Applications: Used in asymmetric synthesis and as a scaffold for bioactive molecules.
- {6-Oxaspiro[3.4]octan-7-yl}methanol (CAS 2060006-45-1) Structure: Similar spiro[3.4] system but with the oxygen atom at position 6 instead of 3. Molecular Formula: C₈H₁₄O₂; Molecular Weight: 142.20 g/mol. Applications: Listed as a building block for drug discovery, with at least one supplier (Ambeed, Inc.) offering it for research .
Nitrogen-Containing Spiro Analogs
- N-Methyl-5-oxaspiro[3.4]octan-7-amine (CAS 2003712-56-7) Structure: Replaces the hydroxymethyl group with a methylamine substituent. Molecular Formula: C₉H₁₇NO; Molecular Weight: 155.24 g/mol. Applications: Pharmaceutical intermediate; marketed by Hairui Chem for use in small-molecule therapeutics .
- 1-{5-Oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine (CAS 2649017-03-6) Structure: Incorporates a nitrogen atom in the spiro system (azaspiro) and an exocyclic double bond. Molecular Formula: C₇H₁₂N₂O; Molecular Weight: 140.18 g/mol. Applications: Potential use in peptidomimetics or kinase inhibitors due to its rigid, polar structure .
Functionalized Derivatives
4-(8-Oxo-5-(4-(4-oxobutyl)phenyl)-6-thioxo-5,7-diazaspiro[3.4]octan-7-yl)-2-(trifluoromethyl)benzonitrile (ND-10)
- Structure : Diazaspiro system with thioxo and trifluoromethylphenyl groups.
- Synthesis : Derived via DIBAL reduction of ester precursors, highlighting the reactivity of spirocyclic intermediates .
- Applications : Investigated as a pharmacophore in diarylhydantoin-based therapeutics, targeting enzyme inhibition .
- 2-{5-Oxaspiro[3.4]octan-6-yl}ethan-1-ol (CAS 2138168-66-6) Structure: Ethanol substituent at position 6 instead of 6. Molecular Weight: 156.2 g/mol. Applications: Discontinued research chemical, suggesting niche utility in early-stage drug discovery .
Comparative Data Table
Key Research Findings
- Synthetic Utility : Spiro[3.4] systems are frequently synthesized via cycloadditions or ring-closing metathesis. For example, ND-10 (a diazaspiro compound) was prepared using DIBAL-mediated reductions, underscoring the versatility of these scaffolds in multistep syntheses .
- Biological Relevance : Nitrogen-containing analogs (e.g., diazaspiro compounds) show promise in targeting enzymes like kinases, likely due to their ability to mimic peptide conformations .
- Physicochemical Trends: Oxygenated spiro compounds (e.g., 2-Oxaspiro[3.5]nonane-7-methanol) exhibit higher hydrophilicity compared to nitrogen-containing variants, impacting their pharmacokinetic profiles .
Biological Activity
The compound {5-oxaspiro[3.4]octan-7-yl}methanol is a spirocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The unique structure of this compound consists of a spirocyclic framework that includes a six-membered oxygen-containing ring fused to a four-membered carbon ring. This configuration contributes to its distinctive reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors. Specifically, studies have indicated its potential binding affinity to serotonin receptors, which are crucial in mood regulation and anxiety disorders. The hydroxymethyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function, while the spirocyclic structure may enhance its specificity towards certain targets.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate promising antibacterial effects .
- Antiproliferative Effects : The compound has demonstrated potential antiproliferative activity against cancer cell lines such as HeLa and A549, suggesting its role as a potential anticancer agent. In vitro studies report IC50 values indicating effective inhibition of cell proliferation .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Aminomethyl)-6-oxaspiro[2.5]octan-1-yl]methanol hydrochloride | Contains an amine functional group | Potential for enhanced biological activity due to amine presence |
| 5-Hydroxytryptamine receptor 7 modulators | Modulates serotonin receptors | Focused on neuropharmacological effects |
| 2-Methoxyethyl derivatives | Ether functional group present | Offers different solubility and reactivity profiles |
This table illustrates how this compound stands out due to its specific spirocyclic structure combined with the hydroxymethyl group.
Study 1: Antimicrobial Activity Evaluation
A study conducted on various extracts from Limoniastrum monopetalum highlighted the antibacterial properties of methanol extracts that include compounds similar to this compound. The extracts showed significant activity against E. coli and S. aureus, reinforcing the potential of spirocyclic compounds in combating bacterial infections .
Study 2: Antiproliferative Effects
In another investigation focusing on the antiproliferative effects of spirocyclic compounds, researchers evaluated the impact of this compound on human cancer cell lines. The findings indicated that modifications to the core structure could significantly enhance biological activity, paving the way for further drug development efforts targeting cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
